3-Iodo-5-isobutoxy-1H-indazole
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Overview
Description
3-Iodo-5-isobutoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-isobutoxy-1H-indazole typically involves the iodination of a suitable indazole precursor. One common method is the electrophilic substitution reaction where an indazole derivative is treated with iodine in the presence of an oxidizing agent. The isobutoxy group can be introduced through an alkylation reaction using isobutyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Solvent selection, temperature control, and purification steps are crucial to achieving the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the iodine atom can yield deiodinated derivatives.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Isobutoxy aldehyde or isobutoxy carboxylic acid derivatives.
Reduction: 5-Isobutoxy-1H-indazole.
Substitution: 3-Amino-5-isobutoxy-1H-indazole or 3-Thio-5-isobutoxy-1H-indazole.
Scientific Research Applications
3-Iodo-5-isobutoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-isobutoxy-1H-indazole involves its interaction with specific molecular targets. The iodine atom can facilitate binding to enzymes or receptors, while the isobutoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-Iodo-1H-indazole: Lacks the isobutoxy group, making it less lipophilic.
5-Isobutoxy-1H-indazole: Lacks the iodine atom, affecting its reactivity and binding properties.
3-Bromo-5-isobutoxy-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 3-Iodo-5-isobutoxy-1H-indazole is unique due to the combination of the iodine atom and the isobutoxy group, which imparts distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-iodo-5-(2-methylpropoxy)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O/c1-7(2)6-15-8-3-4-10-9(5-8)11(12)14-13-10/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQARGOCGRRKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(NN=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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